molecular formula C6H11F2NO B12948409 (R)-3,3-Difluoro-4-methoxypiperidine

(R)-3,3-Difluoro-4-methoxypiperidine

Cat. No.: B12948409
M. Wt: 151.15 g/mol
InChI Key: IFTWHKUWEKBXCG-RXMQYKEDSA-N
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Description

®-3,3-Difluoro-4-methoxypiperidine is a fluorinated piperidine derivative Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-Difluoro-4-methoxypiperidine typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of ®-3,3-Difluoro-4-methoxypiperidine may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry can enhance the safety and efficiency of the fluorination reactions.

Chemical Reactions Analysis

Types of Reactions

®-3,3-Difluoro-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the piperidine ring can produce a variety of substituted piperidines.

Scientific Research Applications

®-3,3-Difluoro-4-methoxypiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure can enhance the stability and bioavailability of biologically active molecules.

    Medicine: Fluorinated piperidines are investigated for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of ®-3,3-Difluoro-4-methoxypiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-4-methoxypyrrolidine: A similar compound with a five-membered ring.

    3,3-Difluoro-4-methoxyhexane: A linear analog with similar functional groups.

    3,3-Difluoro-4-methoxycyclohexane: A cyclohexane derivative with similar substituents.

Uniqueness

®-3,3-Difluoro-4-methoxypiperidine is unique due to its six-membered piperidine ring, which provides a balance of rigidity and flexibility. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(4R)-3,3-difluoro-4-methoxypiperidine

InChI

InChI=1S/C6H11F2NO/c1-10-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1

InChI Key

IFTWHKUWEKBXCG-RXMQYKEDSA-N

Isomeric SMILES

CO[C@@H]1CCNCC1(F)F

Canonical SMILES

COC1CCNCC1(F)F

Origin of Product

United States

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